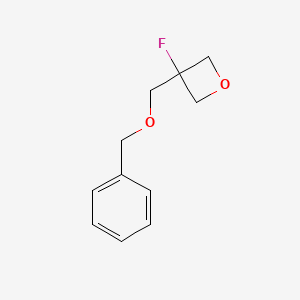

3-((Benzyloxy)methyl)-3-fluorooxetane

Description

BenchChem offers high-quality 3-((Benzyloxy)methyl)-3-fluorooxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((Benzyloxy)methyl)-3-fluorooxetane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-3-(phenylmethoxymethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c12-11(8-14-9-11)7-13-6-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPOMCBWQMZHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(COCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670335 | |

| Record name | 3-[(Benzyloxy)methyl]-3-fluorooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865451-84-9 | |

| Record name | 3-[(Benzyloxy)methyl]-3-fluorooxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-((Benzyloxy)methyl)-3-fluorooxetane chemical properties and structure

An In-depth Technical Guide to 3-((Benzyloxy)methyl)-3-fluorooxetane: Structure, Properties, and Synthetic Strategy for Application in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-((Benzyloxy)methyl)-3-fluorooxetane, a valuable heterocyclic building block for medicinal chemistry and drug development. The introduction of a fluorine atom onto the strained oxetane ring offers a unique combination of physicochemical properties that can be leveraged to enhance molecular characteristics such as metabolic stability, lipophilicity, and binding interactions. This document details the molecule's structural features, predicted physicochemical and spectroscopic properties, a proposed synthetic pathway with a representative experimental protocol, and its strategic application in modern drug discovery programs.

Introduction: The Strategic Value of Fluorinated Oxetanes

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a versatile structural motif. When substituted for commonly used functional groups like gem-dimethyl or carbonyl moieties, oxetane units can profoundly improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability without introducing excessive molecular weight.[1]

The incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2] The unique properties of the fluorine atom—high electronegativity, small size, and its ability to form strong C-F bonds—can lead to improved metabolic stability, altered acidity/basicity (pKa), and enhanced binding affinity.[2][3]

3-((Benzyloxy)methyl)-3-fluorooxetane combines these two powerful concepts. The fluorine atom at the C3 position introduces stereoelectronic effects that influence the conformation and reactivity of the oxetane ring, while the benzyloxymethyl group provides a common handle for further synthetic elaboration. This molecule serves as a key intermediate for introducing the 3-fluorooxetane moiety as a bioisosteric replacement for other chemical groups, enabling the fine-tuning of drug-like properties.

Molecular Structure and Physicochemical Properties

The fundamental identity and properties of 3-((Benzyloxy)methyl)-3-fluorooxetane are summarized below. While specific experimental data for physical properties like boiling point and density are not widely published, estimations can be derived from its structural components and related analogs.

Core Structure

The structure consists of a central oxetane ring, a fluorine atom, and a benzyloxymethyl substituent, both located at the C3 position.

Caption: Chemical structure of 3-((Benzyloxy)methyl)-3-fluorooxetane.

Physicochemical Data

The following table summarizes key identifiers and properties. Physical state and solubility are based on the non-fluorinated analog and general principles of organic chemistry.

| Property | Value | Source |

| CAS Number | 865451-84-9 | [1][3][4] |

| Molecular Formula | C₁₁H₁₃FO₂ | [1][3] |

| Molecular Weight | 196.22 g/mol | [1][3] |

| SMILES | FC1(COCC2=CC=CC=C2)COC1 | [3] |

| Purity | ≥95% (Typical Commercial Grade) | [4] |

| Physical State | Liquid (Predicted) | Based on |

| Boiling Point | Not available. Expected to be >150 °C at atm. pressure. | - |

| Density | Not available. | - |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, Acetone). | - |

| Storage | 2-8°C, sealed in dry conditions. | [1][3] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not publicly available. This section provides a predicted analysis based on the chemical structure, serving as a guide for researchers to verify the identity and purity of the material.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.40 - 7.30 | m | 5H | Ar-H | Protons of the phenyl group. |

| 4.65 | d, J ≈ 15 Hz | 2H | Oxetane CH ₂ | Diastereotopic protons on the oxetane ring, coupled to fluorine (²JHF) and geminally to each other. |

| 4.58 | s | 2H | Ph-CH ₂-O | Benzylic protons adjacent to the ether oxygen. |

| 3.85 | d, J ≈ 22 Hz | 2H | F-C-CH ₂-O | Methylene protons adjacent to the C3 quaternary center, showing a large doublet splitting due to three-bond coupling to fluorine (³JHF). |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 137.5 | Ar-C (quat) | Quaternary carbon of the phenyl group attached to the CH₂O moiety. |

| 128.6 | Ar-C H | Aromatic methine carbons. |

| 128.1 | Ar-C H | Aromatic methine carbons. |

| 127.8 | Ar-C H | Aromatic methine carbons. |

| 95.0 (d, J ≈ 240 Hz) | C -F | Quaternary carbon of the oxetane ring directly bonded to fluorine, showing a very large one-bond C-F coupling constant. |

| 78.5 (d, J ≈ 25 Hz) | Oxetane C H₂ | Oxetane methylene carbons, showing two-bond C-F coupling. |

| 73.5 | Ph-C H₂-O | Benzylic carbon. |

| 70.0 (d, J ≈ 20 Hz) | C-C H₂-O | Methylene carbon adjacent to the C3 quaternary center, showing two-bond C-F coupling. |

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

A single signal is expected, likely a multiplet due to coupling with the adjacent methylene protons of the oxetane ring and the benzyloxymethyl group.

-

δ ≈ -130 to -150 ppm (m)

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Functional Group |

| 3050 - 3020 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch |

| 1495, 1450 | Aromatic C=C stretch |

| 1100 - 1050 | C-O-C (ether) stretch |

| 1080 - 1020 | C-F stretch |

| 980 | Oxetane ring pucker |

Predicted Mass Spectrum (MS)

| m/z | Assignment |

| 196.09 | [M]⁺ (Molecular Ion) |

| 107.05 | [C₇H₇O]⁺ (Loss of fluorooxetane-methyl radical) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion, from cleavage of benzyl group) |

Synthesis and Reactivity

While a specific published procedure for 3-((Benzyloxy)methyl)-3-fluorooxetane is not readily found, a robust synthetic route can be proposed based on established methodologies for the synthesis of 3-fluorooxetanes.

Proposed Synthetic Pathway

A logical approach involves the fluorination of a corresponding alcohol precursor, 3-((benzyloxy)methyl)-3-hydroxyoxetane. This precursor can be synthesized from epichlorohydrin and benzyl alcohol.

Caption: Proposed synthetic pathway for 3-((Benzyloxy)methyl)-3-fluorooxetane.

Representative Experimental Protocol (Fluorination Step)

This protocol is a representative methodology adapted from standard procedures for deoxofluorination of tertiary alcohols. Caution: Fluorinating agents like DAST are hazardous and must be handled by trained personnel in a chemical fume hood with appropriate personal protective equipment.

-

Preparation: To a solution of 3-((benzyloxy)methyl)-3-hydroxyoxetane (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a dry flask under an inert atmosphere (N₂ or Ar), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise to the cooled solution via syringe. Maintain the temperature at -78 °C during the addition.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 3-((Benzyloxy)methyl)-3-fluorooxetane.

Chemical Reactivity

-

Ring Stability: The oxetane ring is strained and can be susceptible to ring-opening reactions under strongly acidic or nucleophilic conditions. The electron-withdrawing fluorine atom at C3 can influence this reactivity.

-

Benzyl Ether: The benzyl ether group is generally stable but can be cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C), providing a synthetic route to the corresponding alcohol, 3-fluoro-3-(hydroxymethyl)oxetane, a valuable building block in its own right.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Standard laboratory safety practices for handling potentially hazardous research chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1][3] Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

3-((Benzyloxy)methyl)-3-fluorooxetane is a strategically important building block for drug discovery. Its structure combines the beneficial properties of the oxetane motif with the powerful influence of fluorine substitution. While detailed experimental data is sparse, its properties and reactivity can be reliably predicted based on established chemical principles. The synthetic pathway outlined in this guide provides a viable route for its preparation, enabling its incorporation into advanced medicinal chemistry programs aimed at developing novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

- (Reference intentionally left blank for future inclusion)

- (Reference intentionally left blank for future inclusion)

- 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv.

- 3-((Benzyloxy)methyl)-3-fluorooxetane. BLDpharm.

- cas 865451-84-9|| where to buy 3-[(Benzyloxy)methyl]-3-fluoro-oxetane. Chemenu.

- 3-((Benzyloxy)methyl)oxetane | 1003013-76-0. Sigma-Aldrich.

- (Reference intentionally left blank for future inclusion)

- (Reference intentionally left blank for future inclusion)

- (Reference intentionally left blank for future inclusion)

- Safety D

- (Reference intentionally left blank for future inclusion)

- (Reference intentionally left blank for future inclusion)

- (Reference intentionally left blank for future inclusion)

- (Reference intentionally left blank for future inclusion)

- 3-((Benzyloxy)methyl)-3-fluorooxetane - CAS:865451-84-9. Beijing Xinheng Research Technology Co., Ltd.

Sources

- 1. cas 865451-84-9|| where to buy 3-[(Benzyloxy)methyl]-3-fluoro-oxetane [english.chemenu.com]

- 2. rsc.org [rsc.org]

- 3. 865451-84-9|3-((Benzyloxy)methyl)-3-fluorooxetane|BLDpharm [bldpharm.com]

- 4. 3-((Benzyloxy)methyl)-3-fluorooxetane - CAS:865451-84-9 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. 3-((Benzyloxy)methyl)cyclobutanone | C12H14O2 | CID 11819850 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Dabrafenib (GSK2118436): A BRAF Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known as GSK2118436, is a potent and selective inhibitor of mutated BRAF kinases, which are pivotal drivers in the pathogenesis of various cancers, most notably metastatic melanoma.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of dabrafenib, its mechanism of action, and established methodologies for its characterization and application in research settings. The primary focus of this document is to equip researchers and drug development professionals with the technical knowledge required to effectively work with this compound. It is important to note that while the user specified CAS 865451-84-9, the widely recognized CAS numbers for Dabrafenib are 1195765-45-7 for the free base and 1195768-06-9 for the mesylate salt. This guide will focus on the latter, as it is the form used in the approved drug product, Tafinlar®.[2][3]

Part 1: Physicochemical Characterization of Dabrafenib Mesylate

Dabrafenib mesylate is a white to slightly colored solid.[4] A thorough understanding of its physical and chemical properties is fundamental for its appropriate handling, formulation, and interpretation of experimental results.

Structural and Molecular Information

| Property | Value | Reference |

| Chemical Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide, methanesulfonate salt | [5] |

| Molecular Formula | C24H24F3N5O5S3 | [4][6][7] |

| Molecular Weight | 615.66 g/mol | [4] |

| CAS Number | 1195768-06-9 | [4] |

Solubility and Stability

The solubility of dabrafenib mesylate is pH-dependent. It is very slightly soluble at a pH of 1 and is practically insoluble in aqueous media above pH 4.[4][5] For research purposes, dabrafenib mesylate is soluble in DMSO up to 50 mM. Stock solutions can be prepared in DMSO and stored at -20°C for the long term (months to years).[4][8] When stored as a lyophilized powder, it should be kept at -20°C and is stable for up to 24 months.[8]

| Solvent | Solubility | Reference |

| Aqueous Media (pH 1) | Very slightly soluble | [4][5] |

| Aqueous Media (pH > 4) | Practically insoluble | [4][5] |

| DMSO | Soluble to 50 mM | |

| Ethanol | ≥2.74 mg/mL (with ultrasonic and warming) | [7] |

Part 2: Mechanism of Action and Biological Activity

Dabrafenib is a highly selective, ATP-competitive inhibitor of the RAF kinase family, with particular potency against the BRAF V600E mutation.[9][10][11] This mutation leads to constitutive activation of the MAPK (RAS/RAF/MEK/ERK) signaling pathway, a key regulator of cell proliferation and survival.[12][13]

Inhibition of the MAPK Pathway

By binding to the ATP-binding site of mutated BRAF, dabrafenib prevents the phosphorylation and subsequent activation of MEK1/2.[9][11] This, in turn, inhibits the phosphorylation of ERK1/2, leading to a downstream cascade of events that culminates in cell cycle arrest at the G1 phase and apoptosis.[9][14]

Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant, blocking the MAPK signaling pathway.

In Vitro and In Vivo Activity

Dabrafenib has demonstrated potent inhibitory activity against various BRAF V600 mutations, including V600E, V600K, and V600D, with IC50 values in the low nanomolar range.[4][5] In cell-based assays, dabrafenib inhibits the growth of BRAF V600E-mutant melanoma and colon cancer cell lines.[15][16] In vivo studies using xenograft models have shown that oral administration of dabrafenib leads to significant tumor growth inhibition.[9][16]

It is important to note that in BRAF wild-type cells, BRAF inhibitors like dabrafenib can cause a paradoxical activation of the MAPK pathway.[1][9] This has led to the clinical strategy of combining dabrafenib with a MEK inhibitor, such as trametinib, to achieve a more complete and durable inhibition of the pathway and to mitigate the risk of secondary malignancies.[17][18]

Part 3: Experimental Protocols and Methodologies

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of dabrafenib mesylate for use in in vitro experiments.

Materials:

-

Dabrafenib mesylate powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Aseptically weigh the desired amount of dabrafenib mesylate powder.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, reconstitute 5 mg of powder in 812 µl of DMSO, based on a molecular weight of 615.67 g/mol ).[6][7]

-

Vortex the solution until the powder is completely dissolved. Gentle warming may be required.[8]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of dabrafenib against a specific BRAF kinase mutant.

Principle: This assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Workflow:

Caption: Workflow for an in vitro kinase assay to determine the IC50 of dabrafenib.

Cell Proliferation Assay

Objective: To assess the effect of dabrafenib on the proliferation of cancer cell lines.

Principle: A colorimetric or fluorometric assay (e.g., MTT or resazurin) is used to quantify the number of viable cells after treatment with dabrafenib.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of dabrafenib. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the proliferation reagent (e.g., MTT) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Calculate the GI50 (concentration that causes 50% growth inhibition).

Western Blot Analysis for MAPK Pathway Inhibition

Objective: To confirm the mechanism of action of dabrafenib by assessing the phosphorylation status of key proteins in the MAPK pathway.

Procedure:

-

Treat cells with dabrafenib at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK.

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Analytical Methods for Quantification

For pharmacokinetic and bioequivalence studies, several liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of dabrafenib in biological matrices such as plasma.[19][20][21] These methods are highly sensitive and specific, allowing for the accurate determination of dabrafenib concentrations.[20][21]

Conclusion

Dabrafenib is a cornerstone in the targeted therapy of BRAF-mutant cancers. A comprehensive understanding of its physicochemical properties, mechanism of action, and appropriate experimental methodologies is crucial for researchers and drug developers. This guide provides a foundational framework for working with this important therapeutic agent.

References

- Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4059437/]

- What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. R Discovery. [URL: https://discovery.researcher.

- Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem - NIH. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44462760]

- What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. Patsnap. [URL: https://synapse.patsnap.com/article/1b91e9f1-460d-4598-a00e-36c53569762a-en]

- Dabrafenib | Drug Guide - MedSchool. MedSchool. [URL: https://medschool.co/drug-guide/dabrafenib]

- Dabrafenib mesylate | GSK 2118436B | GSK 2118436 | CAS#1195768-06-9 | 1195765-45-7 | B-raf (BRAF) inhibitor | MedKoo. MedKoo Biosciences. [URL: https://www.medkoo.com/products/2569]

- Attachment 1: Product information for AusPAR Tafinlar dabrafenib mesilate - Therapeutic Goods Administration (TGA). Therapeutic Goods Administration. [URL: https://www.tga.gov.au/sites/default/files/auspar-tafinlar-130709-pi.pdf]

- Inhibition of the BRAF V600E mutation pathway by dabrafenib and... - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Inhibition-of-the-BRAF-V600E-mutation-pathway-by-dabrafenib-and-Trametinib-Dabrafenib_fig1_362391694]

- Dabrafenib inhibits MAPK signalling in BRAF V600E - ResearchGate. ResearchGate. [URL: https://www.researchgate.net/figure/Dabrafenib-inhibits-MAPK-signalling-in-BRAF-V600E_fig1_239938833]

- Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - NIH. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5434125/]

- Dabrafenib mesylate | Raf Kinase Inhibitors - R&D Systems. R&D Systems. [URL: https://www.rndsystems.

- Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed. National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/24971404/]

- Monitoring of Dabrafenib and Trametinib in Serum and Self-Sampled Capillary Blood in Patients with BRAFV600-Mutant Melanoma - PMC - PubMed Central. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8870347/]

- Expanding the Benefit: Dabrafenib/Trametinib as Tissue-Agnostic Therapy for BRAF V600E–Positive Adult and Pediatric Solid Tumors - ASCO Publications. American Society of Clinical Oncology. [URL: https://ascopubs.org/doi/full/10.1200/EDBK_351113]

- Certificate of Analysis - APExBIO. APExBIO. [URL: https://www.apexbt.com/uploads/A3347_COA_B2.pdf]

- Dabrafenib Mesylate (GSK-2118436) - RayBiotech. RayBiotech. [URL: https://www.raybiotech.

- An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science. [URL: https://japsonline.com/admin/php/uploads/3937_pdf.pdf]

- (RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. Journal of Chemical Health Risks. [URL: https://jchr.org/index.php/jchr/article/view/729]

- Development and validation of an LC–MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and - Ovid. Ovid. [URL: https://journals.lww.

- Dabrafenib (GSK2118436, CAS Number: 1195765-45-7) | Cayman Chemical. Cayman Chemical. [URL: https://www.caymanchem.com/product/16999]

- Dabrafenib Monograph for Professionals - Drugs.com. Drugs.com. [URL: https://www.drugs.com/monograph/dabrafenib.html]

- Dabrafenib Mesylate CAS#: 1195768-06-9 - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62681537.htm]

- Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/small-molecules/dabrafenib-gsk2118436/91942]

- Dabrafenib (GSK2118436) | BRAF Inhibitor | CAS 1195765-45-7 | Selleck Chemicals. Selleck Chemicals. [URL: https://www.selleckchem.com/products/dabrafenib-gsk2118436.html]

Sources

- 1. Dabrafenib in advanced melanoma with BRAF V600E mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dabrafenib Mesylate CAS#: 1195768-06-9 [m.chemicalbook.com]

- 3. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. tga.gov.au [tga.gov.au]

- 6. apexbt.com [apexbt.com]

- 7. raybiotech.com [raybiotech.com]

- 8. Dabrafenib (GSK2118436) (#91942) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 12. medschool.co [medschool.co]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. caymanchem.com [caymanchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. ascopubs.org [ascopubs.org]

- 18. drugs.com [drugs.com]

- 19. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. japsonline.com [japsonline.com]

- 21. ovid.com [ovid.com]

Introduction: The Fluorooxetane Motif and the Imperative of Spectroscopic Precision

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-((benzyloxy)methyl)-3-fluorooxetane

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry.[1] Its introduction into drug candidates can favorably modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity. The addition of a fluorine atom, as in 3-((benzyloxy)methyl)-3-fluorooxetane, further enhances these effects, offering a unique combination of steric and electronic properties. Fluorine's high electronegativity and ability to form strong C-F bonds make it a powerful tool for fine-tuning a molecule's pharmacological profile.[2]

Given the subtle yet significant impact of this motif, unambiguous structural confirmation and purity assessment are paramount. This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the spectroscopic data for 3-((benzyloxy)methyl)-3-fluorooxetane. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. The protocols and interpretations described herein are designed as a self-validating system, ensuring a high degree of confidence in the analytical results.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. 3-((benzyloxy)methyl)-3-fluorooxetane (CAS 865451-84-9) possesses several key features that will give rise to distinct spectroscopic signatures: a monosubstituted benzene ring, a benzyl ether linkage, and a 3,3-disubstituted oxetane ring containing a fluorine atom.[3]

Caption: 2D Structure of 3-((benzyloxy)methyl)-3-fluorooxetane.

Our analytical approach will leverage a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive and validated structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For fluorinated compounds, the presence of the ¹⁹F nucleus provides an exceptionally powerful analytical probe due to its 100% natural abundance, high sensitivity, and wide range of chemical shifts.[4][5]

¹H NMR Analysis

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The fluorine atom exerts a significant influence on neighboring protons through spin-spin coupling, which is critical for assignment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-Ar (Aromatic) | 7.25 - 7.40 | Multiplet | - | Protons on the phenyl ring, typical chemical shift for a monosubstituted benzene ring. |

| H-7 (Ar-CH₂ -O) | 4.55 | Singlet | - | Benzylic protons, deshielded by the adjacent oxygen and aromatic ring. |

| H-11, H-13 (Oxetane CH₂ ) | 4.50 - 4.70 | Doublet of Doublets | ²JHH ≈ 6-8, ³JHF ≈ 20-25 | Diastereotopic methylene protons of the oxetane ring, split by each other and showing a large three-bond coupling to fluorine. |

| H-9 (O-CH₂ -C) | 3.80 | Doublet | ³JHF ≈ 20-25 | Methylene protons adjacent to the ether oxygen, significantly deshielded and split by the geminal fluorine atom two bonds away. |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The most informative feature is the large one-bond coupling constant between carbon and fluorine (¹JCF), which is unmistakable evidence of a C-F bond.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to Fluorine (JCF, Hz) | Rationale |

| C-Ar (Aromatic Quaternary) | 137 - 138 | - | The carbon atom of the phenyl ring attached to the benzylic group. |

| C-Ar (Aromatic CH) | 127 - 129 | - | Standard chemical shift range for carbons in a benzene ring. |

| C-10 (Quaternary C -F) | 95 - 105 | ¹JCF ≈ 240-260 | The carbon directly bonded to fluorine shows a characteristic large one-bond coupling constant and is significantly shifted downfield.[6] |

| C-11, C-13 (Oxetane C H₂) | 78 - 82 | ²JCF ≈ 20-30 | Oxetane ring carbons adjacent to oxygen, showing a smaller two-bond coupling to fluorine. |

| C-7 (Ar-C H₂-O) | 73 - 75 | - | Benzylic carbon, deshielded by the adjacent oxygen and aromatic system. |

| C-9 (O-C H₂-C) | 70 - 74 | ²JCF ≈ 20-30 | Methylene carbon adjacent to the ether oxygen, showing two-bond coupling to fluorine. |

¹⁹F NMR Analysis

¹⁹F NMR is highly specific and sensitive for fluorine-containing molecules. The large chemical shift dispersion makes it an excellent tool for identifying even minor fluorinated impurities.[7]

For 3-((benzyloxy)methyl)-3-fluorooxetane, the ¹⁹F NMR spectrum is expected to show a single signal. This signal will be split into a triplet of triplets (tt) due to coupling with the two equivalent protons on the adjacent CH₂ group (H-9) and the two equivalent protons on the oxetane ring CH₂ groups (H-11, H-13). The chemical shift is typically referenced to an external standard like CFCl₃.[8] The expected chemical shift for a fluorine in this environment is in the range of -130 to -150 ppm.[9]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-((benzyloxy)methyl)-3-fluorooxetane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.[10]

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled 1D fluorine spectrum to observe the H-F coupling patterns. A proton-decoupled spectrum can also be acquired for simpler signal integration.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Structural Confirmation with 2D NMR

While 1D NMR provides substantial information, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used for definitive assignment.

Caption: Integrated workflow for the spectroscopic analysis of the title compound.

Conclusion

The structural verification of 3-((benzyloxy)methyl)-3-fluorooxetane is a clear demonstration of the power of a multi-technique spectroscopic approach. The characteristic signals in ¹H, ¹³C, and particularly ¹⁹F NMR, defined by specific chemical shifts and spin-spin coupling constants, provide an intricate map of the molecule's atomic framework. This is corroborated by the functional group "fingerprint" from IR spectroscopy and the molecular weight and fragmentation patterns observed in mass spectrometry. By following the integrated workflow presented, researchers can achieve a high level of confidence in the identity, structure, and purity of this important fluorinated building block, ensuring the integrity of their subsequent research and development efforts.

References

- BenchChem. (2025).

- Al-Jabiri, M. A. (n.d.). Synchrotron-based infrared spectrum of oxetane. MSpace.

- Chemistry LibreTexts. (2020).

- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022).

- Chemistry LibreTexts. (2023).

- Qin, Z., et al. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). PubMed.

- Wessig, P., & Müller, G. (2015).

- Smith, A. J. R., & Bell, N. G. A. (2022).

- Cole, K. C., & Lafferty, W. J. (n.d.). The high resolution FTIR-spectrum of oxetane.

- Takhistov, V. V. (2025). Mass spectrometry of halogen-containing organic compounds.

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.

- Supporting Information. (n.d.).

- Supporting Information. (n.d.). NMR Spectra of various organic compounds.

- Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube.

- ResearchGate. (n.d.). ¹H NMR spectra (CDCl₃) of oxetane and POx.

- Smith, A. J. R., et al. (2022).

- ResearchGate. (n.d.).

- Kumar, A., et al. (2022). Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. NIH.

- UCSB Chemistry and Biochemistry. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants.

- ResearchGate. (n.d.).

- Beilstein Journals. (n.d.).

- BLDpharm. (n.d.). 3-((Benzyloxy)methyl)-3-fluorooxetane.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- Alfa Chemistry. (n.d.). ¹⁹F NMR Chemical Shift Table.

- University of Ottawa. (n.d.). ¹⁹Fluorine NMR.

- Analytik Jena. (n.d.). Detecting Fluorine with Molecular Absorption Spectrometry and More.

- Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.

- NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 25 MHz, H₂O, predicted).

- RadTech. (n.d.). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties.

- Supporting Information. (n.d.).

- Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds.

- ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

- ChemicalBook. (n.d.). 3-((benzyloxy)methyl)cyclobutanone(172324-67-3) ¹H NMR spectrum.

- BenchChem. (2025). Spectroscopic Analysis of 3-(Allyloxy)oxetane: A Technical Guide.

- PubChem. (n.d.). 3-((Benzyloxy)methyl)cyclobutanone.

- Sigma-Aldrich. (n.d.). 3-((Benzyloxy)methyl)oxetane.

- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- Chemical Shifts. (n.d.). 4-Benzyloxy-3-benzyloxymethylbutanoic acid - Optional[¹³C NMR].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 3. 865451-84-9|3-((Benzyloxy)methyl)-3-fluorooxetane|BLDpharm [bldpharm.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. rsc.org [rsc.org]

- 7. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the Fluorooxetane Motif in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Fluorooxetane Derivatives

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool for optimizing molecular properties.[1][2] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, pKa, and binding interactions without introducing significant steric bulk.[3][4] Concurrently, strained ring systems like oxetanes have gained prominence as valuable scaffolds that can improve aqueous solubility and serve as versatile bioisosteric replacements for commonly used functional groups.[5]

The convergence of these two powerful strategies has given rise to fluorooxetane derivatives, a class of compounds that offers a unique combination of physicochemical advantages. These motifs, particularly 3-fluorooxetanes and 3,3-difluorooxetanes, are increasingly being explored as sophisticated building blocks in drug design. They serve not merely as passive scaffolds but as active modulators of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of fluorooxetane derivatives, offering field-proven insights and detailed experimental protocols for researchers in drug development.

Physicochemical Properties & Rationale for Bioisosteric Replacement

The decision to incorporate a fluorooxetane moiety is driven by its ability to address common liabilities in drug candidates, such as poor solubility, rapid metabolic degradation, or suboptimal target engagement. The fluorooxetane ring system acts as a "chameleonic" bioisostere, capable of mimicking the spatial arrangement and electronic properties of other functional groups while conferring superior drug-like characteristics.

Causality Behind Physicochemical Modulation:

-

Lipophilicity and Solubility: The oxetane ring, with its polar oxygen atom, generally enhances aqueous solubility compared to analogous carbocyclic structures. The addition of fluorine, a highly lipophilic atom, might seem counterintuitive. However, the strong C-F bond dipole and the overall molecular conformation often result in a nuanced effect on lipophilicity (LogP). For instance, the 3,3-difluorooxetane (3,3-diFox) group has been shown to be a versatile substituent that can modulate lipophilicity in a predictable manner, often serving as an effective replacement for gem-dimethyl or carbonyl groups which can be metabolic liabilities.[6][7]

-

Metabolic Stability: The C-F bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s.[4] Replacing metabolically vulnerable C-H bonds with C-F bonds on the oxetane scaffold is a validated strategy to block oxidative metabolism, thereby prolonging the half-life of a drug candidate.[8][9][10]

-

pKa Modulation: The high electronegativity of fluorine exerts a powerful inductive effect, withdrawing electron density from neighboring atoms. This can significantly lower the pKa of adjacent basic functional groups, such as amines. This modulation is critical for controlling the ionization state of a drug at physiological pH, which in turn influences its membrane permeability, target binding, and off-target activities.[2]

-

Conformational Control: The rigid, four-membered ring structure of the oxetane, combined with the stereoelectronic effects of fluorine, can lock the molecule into a specific, biologically active conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced potency and selectivity.[1]

Data Presentation: Fluorooxetanes as Bioisosteres

The 3,3-difluorooxetane (3,3-diFox) unit has been comprehensively studied as a bioisosteric replacement. The table below summarizes its properties in comparison to other common functional groups.

| Functional Group | Typical LogP Contribution | Metabolic Liability | Key Physicochemical Role |

| Isopropyl | +1.30 | High (Oxidation at tertiary C-H) | Lipophilic bulk |

| Carbonyl (ketone) | -0.55 | Moderate (Reduction) | H-bond acceptor |

| gem-Dimethyl | +1.10 | Moderate (Oxidation) | Lipophilic anchor, conformational lock |

| 3,3-Difluorooxetane | +0.20 to +0.50 | Low | Polar, metabolically stable H-bond acceptor mimic[6][7] |

Synthetic Strategies for Fluorooxetane Derivatives

The accessibility of fluorooxetane building blocks is crucial for their widespread adoption in drug discovery programs. While traditional methods often faced challenges, recent advancements have provided robust and scalable synthetic routes.[11]

A breakthrough methodology developed by researchers at the National University of Singapore involves a novel copper-catalyzed transformation of readily available epoxides into α,α-difluoro-oxetanes.[12] This approach circumvents the limitations of older methods, which often struggled with ring rupture and defluorination side reactions.[12]

Mandatory Visualization: Synthetic Workflow Diagram

The following diagram illustrates the key steps in this innovative synthetic pathway.

Caption: Copper-catalyzed synthesis of α,α-difluoro-oxetanes from epoxides.[12]

Survey of Biological Activities and Therapeutic Potential

Fluorooxetane derivatives have demonstrated promising activity across several therapeutic areas, primarily by leveraging their unique physicochemical properties to enhance interactions with biological targets.

A. Anticancer Activity

A prominent application of fluorooxetane derivatives is in oncology. By replacing metabolically labile groups with fluorooxetane moieties, researchers have developed potent and more stable anticancer agents.

-

Case Study: FL118 Derivatives: In one study, a series of derivatives of the anticancer compound FL118 were synthesized by replacing a hydrogen atom with a fluoroaryl group.[8] Several of these new analogues demonstrated significantly improved cytotoxicity against a panel of cancer cell lines, including liver, lung, cervical, and colorectal cancer.[8] The lead compound, 7h, not only inhibited cancer cell proliferation and migration but also induced apoptosis by promoting the production of reactive oxygen species (ROS). Mechanistic studies revealed that compound 7h could uniquely decrease the expression of the oncoprotein DDX5, a feat not achieved by the parent compound's active metabolite, SN38.[8]

B. Enzyme Inhibition

The electronic and steric properties of fluorooxetanes make them excellent candidates for designing potent and selective enzyme inhibitors.

-

Mechanism of Action: The fluorooxetane ring can act as a bioisostere for groups that participate in key interactions within an enzyme's active site, such as a carbonyl group that accepts a hydrogen bond. The stability of the fluorooxetane prevents it from being chemically altered by the enzyme, turning a potential substrate into an inhibitor. Furthermore, α-fluorinated ketones are known to be potent inhibitors of serine proteases by forming stable hemiacetal adducts that mimic the tetrahedral transition state of peptide bond cleavage.[13][14] This principle can be extended to fluorooxetane-containing molecules designed to target a wide range of hydrolases and transferases.

Mandatory Visualization: Logic of Fluorooxetane in Drug Design

Caption: Rationale for incorporating fluorooxetanes to overcome drug development challenges.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel fluorooxetane derivatives, a series of standardized in vitro assays are essential. The following protocols provide a framework for assessing metabolic stability, enzyme inhibition, and direct target engagement.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a fluorooxetane derivative by assessing its rate of disappearance when incubated with HLM, a primary source of drug-metabolizing enzymes.

Methodology:

-

Reagent Preparation:

-

Prepare a 1 M stock solution of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Prepare a 10 mM stock solution of the test compound (fluorooxetane derivative) and a positive control (a compound with known high clearance, e.g., Verapamil) in DMSO.

-

Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add 98 µL of the HLM suspension to each well.

-

Add 1 µL of the test compound stock solution to triplicate wells (final concentration 10 µM, final DMSO 1%).

-

Pre-incubate the plate at 37°C for 5 minutes with shaking.

-

Initiate the metabolic reaction by adding 1 µL of the 1 M NADPH stock solution to all wells (final concentration 10 mM). For T=0 samples, add 1 µL of buffer instead.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

-

Sample Processing & Analysis:

-

Seal the plate, vortex thoroughly, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Analyze the concentration of the remaining parent compound using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural log of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Protocol 2: Target-Based Enzyme Inhibition Assay (e.g., Kinase Assay)

Objective: To determine the potency (IC50) of a fluorooxetane derivative against a specific enzyme target.

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of the fluorooxetane derivative in DMSO, typically starting from 10 mM.

-

Prepare assay buffer specific to the kinase of interest (e.g., containing HEPES, MgCl2, DTT).

-

Prepare solutions of the kinase, its specific peptide substrate, and ATP at 2x the final desired concentration in the assay buffer.

-

-

Assay Procedure:

-

Add 2 µL of the serially diluted compound to wells of a 384-well plate.

-

Add 8 µL of the 2x kinase solution and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP mixture.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 37°C.

-

-

Detection:

-

Stop the reaction and detect the amount of phosphorylated substrate. This is commonly done using a fluorescence-based detection system (e.g., Promega's ADP-Glo™ or a LanthaScreen™ Eu-antibody-based assay).

-

Read the plate on a compatible plate reader.

-

-

Data Analysis:

-

Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 3: Differential Scanning Fluorimetry (DSF) for Target Engagement

Objective: To confirm direct binding of the fluorooxetane derivative to the target protein by measuring the change in the protein's thermal melting point (Tm).[15]

Methodology:

-

Reagent Preparation:

-

Prepare the purified target protein at a concentration of 2 µM in a suitable buffer (e.g., HEPES-buffered saline).

-

Prepare a 10 mM stock of the fluorooxetane derivative in DMSO.

-

Prepare a fluorescent dye solution (e.g., SYPRO Orange at 500x stock).

-

-

Assay Setup:

-

In a 96-well qPCR plate, add the protein solution, the fluorescent dye (to a final concentration of 5x), and varying concentrations of the test compound. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

-

Include a "no ligand" control (protein + dye + DMSO).

-

-

Thermal Denaturation:

-

Seal the plate and place it in a real-time PCR instrument.

-

Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute, while continuously monitoring fluorescence.

-

-

Data Analysis:

-

The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding. Plot fluorescence versus temperature.

-

The melting temperature (Tm) is the midpoint of the transition, often calculated by fitting the data to the Boltzmann equation or by finding the peak of the first derivative.

-

A positive shift in Tm (ΔTm) in the presence of the compound indicates stabilizing binding and confirms target engagement.

-

Mandatory Visualization: Experimental Workflow for Hit Validation

Caption: A sequential workflow for validating the biological potential of a new fluorooxetane derivative.

Future Directions and Outlook

The exploration of fluorooxetane derivatives in medicinal chemistry is still in its ascendancy. While their role as metabolically robust bioisosteres is well-established, future research is likely to focus on several key areas:

-

Novel Scaffolds: Moving beyond 3-fluoro and 3,3-difluorooxetanes to explore other substitution patterns and more complex, spirocyclic fluorooxetane systems.

-

Target Diversity: Applying the fluorooxetane strategy to a broader range of biological targets, including GPCRs, ion channels, and protein-protein interactions.

-

PET Imaging: Utilizing fluorine-18, a positron-emitting isotope, to synthesize fluorooxetane-containing radiotracers for Positron Emission Tomography (PET) imaging, enabling non-invasive tracking of drug distribution and target engagement in vivo.[4]

-

Fluorinated Prodrugs: Designing prodrugs where a fluorooxetane moiety masks a functional group, which is then released under specific physiological conditions, offering a new modality for controlled drug delivery.[16]

The fluorooxetane motif represents a sophisticated tool for modern drug hunters. Its ability to simultaneously address multiple ADME-Tox challenges while maintaining or enhancing biological activity ensures that it will continue to be a valuable component in the design of next-generation therapeutics.

References

-

Liashuk, O., et al. (2024). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Chemistry – A European Journal, 30(72). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐fluorooxetan derivatives. Available at: [Link]

-

Liashuk, O., et al. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. Available at: [Link]

-

News-Medical.Net. (2025). Breakthrough method opens door to fluorinated oxetane drug molecules. Available at: [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

-

Ye, Q., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5489. Available at: [Link]

-

Gerber, P. R. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. NIH Public Access. Available at: [Link]

-

Meanwell, N. A. (2018). The Design and Application of Bioisosteres in Drug Design. ResearchGate. Available at: [Link]

-

Shah, P., & Westwell, A. D. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Available at: [Link]

-

Basher, A. M., & Tijjani, H. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Enzyme inhibition by fluoro compounds. Available at: [Link]

-

Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. Available at: [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available at: [Link]

-

Christ, W., et al. (1995). Pharmacokinetic interactions related to the chemical structures of fluoroquinolones. Journal of Antimicrobial Chemotherapy, 35(Suppl B), 13-24. Available at: [Link]

-

O'Hagan, D. (n.d.). Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

O'Hagan, D. (n.d.). The role of fluorine in medicinal chemistry. ResearchGate. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1983). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry, 26(8), 1123-1128. Available at: [Link]

-

Alamri, M. A. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. ResearchGate. Available at: [Link]

-

Isanbor, C., & O'Hagan, D. (n.d.). Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. ResearchGate. Available at: [Link]

-

Uddin, M. J., et al. (n.d.). Recent Advances of Fluorescent Technologies for Drug Discovery and Development. Current Pharmaceutical Design. Available at: [Link]

-

RSC Publishing. (n.d.). Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology. Available at: [Link]

-

ResearchGate. (n.d.). Metabolism and Toxicity of Fluorine Compounds. Available at: [Link]

-

Wang, Z., et al. (2020). Recent advances in construction of small molecule-based fluorophore-drug conjugates. Dyes and Pigments, 180, 108493. Available at: [Link]

-

Wilson, T. R., & Bechtold, C. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(5), 1215. Available at: [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. ResearchGate. Available at: [Link]

-

Johnson, C. M. (2012). Differential scanning fluorometry signatures as indicators of enzyme inhibitor mode of action: case study of glutathione S-transferase. PLoS One, 7(5), e36219. Available at: [Link]

-

Jauri, H. A., et al. (2016). Cholinesterase Enzymes Inhibitors from the Leaves of Rauvolfia Reflexa and Their Molecular Docking Study. Molecules, 21(10), 1367. Available at: [Link]

-

ResearchGate. (2021). Design and Synthesis of Fluoroquinolone Derivatives as Potent α‐Glucosidase Inhibitors: In Vitro Inhibitory Screening with In Silico Docking Studies. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of Bioisosteres in Drug Design – Chi Research Group [chigroup.site]

- 6. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. news-medical.net [news-medical.net]

- 13. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Differential scanning fluorometry signatures as indicators of enzyme inhibitor mode of action: case study of glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recent advances in construction of small molecule-based fluorophore-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorinated Oxetane Motif: A Paradigm Shift in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine and fluorinated motifs has become a cornerstone of modern drug design, offering a powerful tool to modulate a wide array of physicochemical and pharmacokinetic properties. Among the growing arsenal of fluorinated scaffolds, the fluorinated oxetane ring has emerged as a particularly compelling and versatile motif. This guide provides a comprehensive technical overview of the role of the fluorinated oxetane in medicinal chemistry. We will delve into its profound impact on key drug-like properties, explore its bioisosteric relationships with other common functional groups, and provide detailed insights into its synthesis and application. Through a synthesis of field-proven insights and authoritative data, this document aims to equip researchers and drug development professionals with the knowledge to effectively leverage the fluorinated oxetane motif in the pursuit of novel therapeutics with enhanced pharmacological profiles.

Introduction: The Rise of a Privileged Scaffold

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a valuable component in the medicinal chemist's toolbox.[1][2][3] Its inherent properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, make it an attractive scaffold for modern drug discovery.[2][3] The introduction of fluorine into the oxetane ring further amplifies its utility, creating a motif with a unique combination of attributes that can address common challenges in drug development, such as metabolic instability, poor solubility, and off-target toxicity.[1][4]

This guide will explore the multifaceted role of the fluorinated oxetane, providing a detailed analysis of its impact on molecular properties and its strategic application in drug design. We will begin by examining the fundamental physicochemical consequences of incorporating this motif, followed by a discussion of its bioisosteric potential. We will then present detailed synthetic strategies for accessing these valuable building blocks, including a recently developed catalytic method for the preparation of α,α-difluoro-oxetanes. Finally, we will showcase the successful application of the oxetane motif in clinical candidates, illustrating its real-world impact on drug development.

Physicochemical Impact of the Fluorinated Oxetane Motif

The introduction of a fluorinated oxetane into a molecule can profoundly influence its physicochemical properties. These changes are often synergistic, leading to a more favorable overall profile for a drug candidate.

Modulation of Basicity (pKa)

One of the most significant effects of the oxetane ring is its ability to lower the pKa of adjacent basic functional groups through its strong inductive electron-withdrawing effect.[2][3] This effect is further enhanced by the presence of highly electronegative fluorine atoms. The ability to finely tune the basicity of a molecule is critical in drug design, as it can impact solubility, cell permeability, and off-target activity, particularly against targets such as the hERG ion channel.

For instance, in the development of the Bruton's tyrosine kinase (BTK) inhibitor fenebrutinib , the introduction of an oxetane motif was instrumental in reducing the pKa of a piperazine ring from 7.8 to 6.3.[2] This reduction in basicity was a key factor in mitigating hepatotoxicity issues observed with earlier analogues.[2]

Recent studies have systematically quantified this effect. The introduction of an oxetane ring in place of a cyclopropyl group can decrease the pKa of a primary amine by over one unit.[1] When replacing a cyclobutane or gem-dimethyl group, the pKa can be lowered by an average of 2.5 to 3 units.[1] The presence of fluoroalkyl groups on the oxetane ring further amplifies this pKa-lowering effect.[1]

Influence on Lipophilicity (LogD)

Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The polar nature of the oxetane ring, combined with the electronegativity of fluorine, generally leads to a reduction in lipophilicity (LogD) compared to non-polar bioisosteres like the gem-dimethyl group.[5] This can be highly advantageous for improving aqueous solubility and reducing metabolic clearance.[2]

In the case of fenebrutinib, replacing a phenyl core with a pyridine motif, in conjunction with the oxetane-containing side chain, lowered the LogD by more than one unit, contributing to an improved safety profile.[2]

Enhancement of Aqueous Solubility

The increased polarity imparted by the fluorinated oxetane motif often translates to improved aqueous solubility. This is a crucial factor for oral bioavailability and for the formulation of intravenous drugs. While direct comparisons are context-dependent, the replacement of lipophilic groups with a fluorinated oxetane is a recognized strategy to enhance the solubility of drug candidates.[2]

Impact on Molecular Conformation and Three-Dimensionality

The rigid and puckered nature of the oxetane ring introduces a greater degree of three-dimensionality into a molecule compared to flat aromatic systems or more flexible aliphatic chains.[2][3] This increased sp³ character can lead to improved target selectivity and a lower attrition rate for clinical candidates. The defined conformational preference of the oxetane ring can also serve to orient substituents in a specific vector, which can be advantageous for optimizing interactions with a biological target.

The Fluorinated Oxetane as a Bioisostere

Bioisosterism, the strategy of replacing one functional group with another that has similar steric and electronic properties to improve a molecule's pharmacological profile, is a fundamental concept in medicinal chemistry. The fluorinated oxetane has emerged as a valuable bioisostere for several common functional groups.

Bioisostere for the Carbonyl Group

The oxetane ring can serve as a non-classical bioisostere of a carbonyl group.[2][5] Both moieties possess a polar oxygen atom that can act as a hydrogen bond acceptor. However, the oxetane offers several advantages. It is generally more metabolically stable than a ketone, which can be susceptible to reduction, or an ester/amide, which can be hydrolyzed.[6] The tetrahedral geometry of the oxetane also introduces more three-dimensional character compared to the planar carbonyl group.

Bioisostere for the gem-Dimethyl Group

The gem-dimethyl group is often introduced to block a site of metabolism or to provide steric bulk. However, this typically comes at the cost of increased lipophilicity. The 3,3-disubstituted oxetane can serve as a more polar and less lipophilic bioisostere for the gem-dimethyl group, maintaining a similar steric profile while improving physicochemical properties.[2]

Table 1: Comparative Physicochemical Properties of Bioisosteres

| Feature | Carbonyl (Ketone) | gem-Dimethyl | 3,3-Difluoro-oxetane | Rationale for Fluorinated Oxetane Superiority |

| Polarity | High | Low | High | Similar polarity to carbonyl with improved metabolic stability. |

| Hydrogen Bond Acceptor | Yes | No | Yes | Acts as a hydrogen bond acceptor, mimicking the carbonyl group. |

| Metabolic Stability | Susceptible to reduction | Generally stable | High | Fluorination and the ether linkage enhance metabolic stability. |

| Lipophilicity (LogP) | Moderate | High | Moderate to Low | Generally less lipophilic than the gem-dimethyl group, improving solubility. |

| Three-Dimensionality | Planar | Tetrahedral | Puckered | Introduces greater sp³ character, potentially improving selectivity. |

Synthesis of Fluorinated Oxetanes: Enabling Access to a Privileged Motif

The synthetic accessibility of fluorinated oxetanes has historically been a challenge, limiting their widespread adoption.[1][7] However, recent advances in synthetic methodology have provided more robust and efficient routes to these valuable building blocks.

Traditional Approaches to Oxetane Synthesis

Classical methods for constructing the oxetane ring include intramolecular Williamson etherification of 1,3-halohydrins and the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene.[8][9][10] While these methods have been successfully applied, they can have limitations in terms of substrate scope, regioselectivity, and the introduction of fluorine atoms.

A Breakthrough in Fluorinated Oxetane Synthesis: Copper-Catalyzed Difluorocarbene Insertion into Epoxides

A significant breakthrough in the synthesis of α,α-difluoro-oxetanes was recently reported, involving a copper-catalyzed insertion of a difluorocarbene into an epoxide.[7] This method provides a direct and efficient route to a previously hard-to-access class of fluorinated heterocycles.

The reaction proceeds via the generation of a difluorocarbene from a suitable precursor, which is stabilized by a copper catalyst.[11] This copper-difluorocarbenoid complex then reacts with the epoxide, leading to a ring-expansion that forms the desired α,α-difluoro-oxetane.[12] Computational studies have provided insight into the mechanism, highlighting the role of the copper catalyst in promoting both the ring-opening of the epoxide and the subsequent cyclization.[12]

Diagram 1: Proposed Catalytic Cycle for Copper-Catalyzed Synthesis of α,α-Difluoro-oxetanes

Caption: Proposed catalytic cycle for the copper-catalyzed synthesis of α,α-difluoro-oxetanes from epoxides.

Experimental Protocol: Copper-Catalyzed Synthesis of a Representative α,α-Difluoro-oxetane

Disclaimer: This protocol is a representative example based on published literature and should be adapted and optimized for specific substrates and laboratory conditions.[7][11]

Objective: To synthesize a representative α,α-difluoro-oxetane from a corresponding epoxide using a copper-catalyzed difluorocarbene insertion.

Materials:

-

Epoxide substrate (1.0 eq)

-

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (2.0 eq)

-

Copper(I) iodide (CuI) (10 mol%)

-

1,10-Phenanthroline (20 mol%)

-

Potassium fluoride (KF) (3.0 eq)

-

Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide - DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and KF (3.0 eq).

-

Add the anhydrous, degassed solvent (e.g., DMF) to the flask.

-

Add the epoxide substrate (1.0 eq) to the reaction mixture.

-

At 0 °C, add TMSCF₂Br (2.0 eq) dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α,α-difluoro-oxetane.

Self-Validation:

-

Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

-

Purity Analysis: Assess the purity of the final product by HPLC or GC analysis.

-

Reproducibility: Ensure the reaction is reproducible by performing it on the same scale multiple times.

The Fluorinated Oxetane Motif in Drug Development: Case Studies

The strategic incorporation of the oxetane motif has proven to be highly effective in several drug discovery programs, leading to the identification of clinical candidates with improved properties.

Ziresovir: An RSV Fusion Inhibitor

Ziresovir is an orally bioavailable respiratory syncytial virus (RSV) fusion inhibitor that features a 3-amino-3-(aminomethyl)oxetane moiety.[13] The introduction of the oxetane was a key optimization step to control the basicity of a terminal amine, which was important for reducing the volume of distribution and mitigating the risk of tissue accumulation.[13] The synthesis of the oxetane-containing fragment of ziresovir involves a multi-step sequence starting from quinazoline-2,4(1H,3H)-dione.[14][15]

Fenebrutinib: A BTK Inhibitor for Autoimmune Diseases

Fenebrutinib is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor that is in clinical development for the treatment of autoimmune diseases.[2] As previously mentioned, the oxetane ring in fenebrutinib plays a crucial role in modulating the pKa of an adjacent piperazine ring, which was critical for overcoming hepatotoxicity issues.[2] The synthesis of fenebrutinib involves a key palladium-catalyzed C-N coupling reaction to install the oxetane-containing piperazine side chain onto the core heterocycle.[16]

Diagram 2: The Role of the Oxetane in Fenebrutinib

Caption: The strategic incorporation of the oxetane motif in fenebrutinib led to a cascade of improved physicochemical properties.

Metabolic Stability of Fluorinated Oxetanes

A primary driver for the incorporation of fluorine into drug candidates is to enhance metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[17] The strong carbon-fluorine bond is less susceptible to enzymatic cleavage than a carbon-hydrogen bond.

Blocking Metabolic Hotspots

The fluorinated oxetane motif can be strategically placed to block "metabolic hotspots" – positions on a molecule that are particularly prone to CYP-mediated oxidation. The inherent stability of the oxetane ring, especially the 3,3-disubstituted pattern, coupled with the robustness of the C-F bond, makes this a highly effective strategy.

In Vitro Assessment of Metabolic Stability

The metabolic stability of compounds containing a fluorinated oxetane motif can be assessed using standard in vitro assays, such as incubation with human liver microsomes (HLM).[17][18][19] These assays provide key parameters like in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ), which are predictive of in vivo hepatic clearance.[17]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a test compound containing a fluorinated oxetane motif.

Materials:

-

Test compound (e.g., 10 mM stock in DMSO)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Control compound with known metabolic stability (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin)

-

Acetonitrile with an internal standard for quenching and sample analysis

Procedure:

-

Prepare a reaction mixture containing HLM in phosphate buffer.

-

Pre-warm the reaction mixture and the NADPH regenerating system to 37 °C.

-

Initiate the reaction by adding the NADPH regenerating system to the reaction mixture containing the test compound (final concentration typically 1 µM).

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.

-

Plot the natural logarithm of the percentage of the remaining compound against time and determine the slope of the linear portion of the curve.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) using the following equations:

-

t₁/₂ = -0.693 / slope

-

Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (1 / [protein concentration in mg/mL])

-

Self-Validation:

-

Positive and Negative Controls: Include a rapidly metabolized compound and a stable compound to ensure the assay is performing as expected.

-

Linearity: Ensure the disappearance of the compound follows first-order kinetics over the time course of the experiment.

-

LC-MS/MS Validation: Validate the analytical method for linearity, accuracy, and precision.

Conclusion and Future Perspectives

The fluorinated oxetane motif has firmly established itself as a valuable and versatile tool in the medicinal chemist's repertoire. Its ability to simultaneously modulate multiple key physicochemical properties, including basicity, lipophilicity, and metabolic stability, makes it a powerful strategy for overcoming common drug discovery hurdles. The recent development of novel and efficient synthetic methods to access these scaffolds, particularly α,α-difluoro-oxetanes, is poised to further accelerate their adoption in drug design programs.[7]